Cas no 2089678-41-9 (methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate)

Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate is a specialized indole derivative with a molecular structure combining an ester-functionalized amino acid moiety with a 5-methylindole core. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a versatile building block for the development of bioactive molecules, particularly in indole-based drug discovery. The presence of both the amino and ester groups enhances its reactivity, enabling further functionalization through amidation, hydrolysis, or other transformations. Its 5-methyl substitution may influence binding affinity in biological systems, making it valuable for structure-activity relationship studies. The compound is typically handled under controlled conditions due to its sensitivity.
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate structure
2089678-41-9 structure
商品名:methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate
CAS番号:2089678-41-9
MF:C12H14N2O2
メガワット:218.251762866974
CID:5564497
PubChem ID:131373991

methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate 化学的及び物理的性質

名前と識別子

    • 1H-Indole-3-acetic acid, α-amino-5-methyl-, methyl ester
    • methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate
    • インチ: 1S/C12H14N2O2/c1-7-3-4-10-8(5-7)9(6-14-10)11(13)12(15)16-2/h3-6,11,14H,13H2,1-2H3
    • InChIKey: AUPOPUDNCMAPEE-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CNC2=CC=C(C)C=C12)(N)C(=O)OC

じっけんとくせい

  • 密度みつど: 1.244±0.06 g/cm3(Predicted)
  • ふってん: 383.2±37.0 °C(Predicted)
  • 酸性度係数(pKa): 16.85±0.30(Predicted)

methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1633310-10000mg
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate
2089678-41-9
10000mg
$4606.0 2023-09-22
Enamine
EN300-1633310-500mg
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate
2089678-41-9
500mg
$1027.0 2023-09-22
Enamine
EN300-1633310-0.05g
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate
2089678-41-9
0.05g
$900.0 2023-07-10
Enamine
EN300-1633310-1.0g
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate
2089678-41-9
1.0g
$1070.0 2023-07-10
Enamine
EN300-1633310-100mg
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate
2089678-41-9
100mg
$943.0 2023-09-22
Enamine
EN300-1633310-2.5g
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate
2089678-41-9
2.5g
$2100.0 2023-07-10
Enamine
EN300-1633310-5.0g
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate
2089678-41-9
5.0g
$3105.0 2023-07-10
Enamine
EN300-1633310-50mg
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate
2089678-41-9
50mg
$900.0 2023-09-22
Enamine
EN300-1633310-2500mg
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate
2089678-41-9
2500mg
$2100.0 2023-09-22
Enamine
EN300-1633310-5000mg
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate
2089678-41-9
5000mg
$3105.0 2023-09-22

methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate 関連文献

methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetateに関する追加情報

Exploring Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate (CAS No. 2089678-41-9): A Versatile Building Block in Modern Organic Synthesis

In the realm of organic chemistry, methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate (CAS No. 2089678-41-9) has emerged as a pivotal compound due to its unique structural features and broad applicability. This ester derivative, featuring an indole core substituted with a methyl group at the 5-position and an aminoacetate moiety, serves as a valuable intermediate in pharmaceutical research, agrochemical development, and material science. Its molecular framework combines the bioactivity of indole alkaloids with the synthetic flexibility of α-amino esters, making it a hotspot for innovation.

The growing interest in methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate aligns with trends in green chemistry and sustainable synthesis. Researchers are increasingly exploring eco-friendly catalytic methods to optimize its production, addressing questions like "How to synthesize 5-methylindole derivatives efficiently?" or "What are the applications of amino acid esters in drug discovery?". These queries reflect the compound's relevance in cutting-edge scientific discourse.

From a structural perspective, the 5-methyl-1H-indol-3-yl group confers aromatic stability and electron-rich properties, while the 2-aminoacetate side chain enables diverse functionalization. This duality allows the compound to participate in multicomponent reactions, asymmetric catalysis, and peptide mimetics design—topics frequently searched in academic databases. Its CAS registry number (2089678-41-9) further ensures precise identification in chemical inventories and regulatory filings.

Recent studies highlight the role of methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate in developing kinase inhibitors and neurotransmitter analogs, tapping into the popularity of targeted therapy and central nervous system (CNS) drug research. The compound's ability to modulate biological pathways has spurred investigations into its structure-activity relationships (SAR), a trending topic in medicinal chemistry forums.

In material science, derivatives of this ester exhibit potential in organic semiconductors and luminescent materials, responding to the surge in searches for bio-based functional materials. The indole scaffold contributes to π-conjugation systems, while the ester group facilitates polymer compatibility—addressing industrial demands for high-performance additives.

Quality control of CAS No. 2089678-41-9 remains a critical discussion point, with analytical techniques like HPLC-MS and NMR spectroscopy dominating related searches. Suppliers and researchers emphasize batch-to-batch consistency, particularly for applications requiring chiral purity—a key concern in asymmetric synthesis workflows.

The future trajectory of methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate research intersects with artificial intelligence (AI)-assisted molecular design and automated synthesis platforms. As computational tools accelerate the discovery of novel indole-based pharmacophores, this compound's adaptability positions it as a cornerstone in next-generation molecular innovation.

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